molecular formula CH2O B13770156 Formaldehyde, [3H] CAS No. 88891-38-7

Formaldehyde, [3H]

Cat. No.: B13770156
CAS No.: 88891-38-7
M. Wt: 32.034 g/mol
InChI Key: WSFSSNUMVMOOMR-CNRUNOGKSA-N
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Description

Formaldehyde, [3H], also known as tritiated formaldehyde, is a radioactive form of formaldehyde where the hydrogen atoms are replaced with tritium, a radioactive isotope of hydrogen. Formaldehyde itself is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Formaldehyde is naturally present in the environment and is also synthesized for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formaldehyde can be synthesized through the oxidation of methanol. This process involves the catalytic oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (around 300°C). The reaction is as follows:

2CH3OH+O22CH2O+2H2O2 CH₃OH + O₂ → 2 CH₂O + 2 H₂O 2CH3​OH+O2​→2CH2​O+2H2​O

In the case of tritiated formaldehyde, tritiated methanol (CH₃T) is used as the starting material .

Industrial Production Methods

Industrial production of formaldehyde typically involves the vapor-phase oxidation of methanol using a metal oxide catalyst. The process is carried out in large reactors where methanol and air are passed over the catalyst at high temperatures. The resulting formaldehyde is then absorbed in water to form formalin, a 37% aqueous solution of formaldehyde .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde undergoes various chemical reactions, including:

    Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to methanol using reducing agents like lithium aluminum hydride.

    Addition: Formaldehyde readily undergoes addition reactions with nucleophiles such as ammonia and amines to form imines and aminals.

    Polymerization: It can polymerize to form paraformaldehyde and trioxane

Common Reagents and Conditions

Major Products Formed

    Formic Acid: From oxidation.

    Methanol: From reduction.

    Imines and Aminals: From addition reactions with ammonia and amines.

    Paraformaldehyde and Trioxane: From polymerization.

Scientific Research Applications

Formaldehyde, [3H], has numerous applications in scientific research:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in autoradiography to study the distribution of biological molecules within cells and tissues.

    Medicine: Utilized in radiolabeling of pharmaceuticals to track their distribution and metabolism in the body.

    Industry: Applied in the production of resins, plastics, and textiles

Mechanism of Action

Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is exploited in tissue fixation and embalming. In biological systems, formaldehyde can cause DNA-protein cross-links, which can interfere with DNA replication and transcription, leading to cytotoxicity and genotoxicity .

Comparison with Similar Compounds

Formaldehyde is compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂):

Similar Compounds

  • Acetaldehyde (CH₃CHO)
  • Glutaraldehyde (C₅H₈O₂)
  • Methanal (CH₂O)

Formaldehyde, [3H], stands out due to its radioactive properties, making it invaluable in research applications where tracing and tracking of molecules are required .

Properties

CAS No.

88891-38-7

Molecular Formula

CH2O

Molecular Weight

32.034 g/mol

IUPAC Name

tritioformaldehyde

InChI

InChI=1S/CH2O/c1-2/h1H2/i1T

InChI Key

WSFSSNUMVMOOMR-CNRUNOGKSA-N

Isomeric SMILES

[3H]C=O

Canonical SMILES

C=O

Origin of Product

United States

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